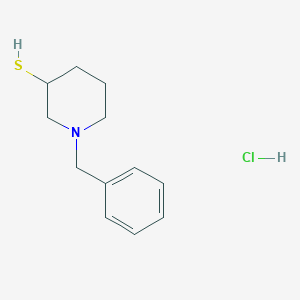

1-Benzylpiperidine-3-thiol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzylpiperidine-3-thiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFYFHXLCVHDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzylpiperidine 3 Thiol Hydrochloride and Its Derivatives

Regioselective Synthesis of Piperidine (B6355638) Thiol Ring Systems

The construction of the piperidine ring, a prevalent scaffold in pharmaceuticals, is a foundational step in the synthesis of 1-Benzylpiperidine-3-thiol (B13284107). researchgate.net Achieving regioselectivity—the ability to control the position of substituents—is paramount, particularly for introducing the thiol group at the C-3 position. A common and effective strategy involves the modification of a pre-existing pyridine (B92270) ring, which is subsequently hydrogenated to yield the saturated piperidine structure. researchgate.net This approach allows for the strategic placement of functional groups on the aromatic precursor that can later be transformed into the desired thiol moiety.

Stereoselective Approaches to Piperidine Ring Formation

Achieving specific stereochemistry in the piperidine ring is a significant focus of modern synthetic chemistry, as the three-dimensional arrangement of atoms profoundly impacts a molecule's biological activity. rsc.org Various stereoselective methods have been developed to construct chiral piperidine systems.

Key stereoselective strategies include:

Catalytic Asymmetric Hydrogenation: The hydrogenation of substituted pyridine precursors using chiral catalysts can produce specific stereoisomers of the piperidine ring. nih.gov For instance, certain ruthenium or rhodium-based catalysts are known to induce high levels of enantioselectivity.

Intramolecular Cyclization: Electrophilic or metal-catalyzed cyclization of acyclic precursors containing a nitrogen source is a powerful method for forming the piperidine ring with stereocontrol. nih.gov For example, the palladium-catalyzed asymmetric aminoacetoxylation of specific unactivated alkenes can yield chiral β-acetoxylated piperidines. organic-chemistry.org

Mannich-type Reactions: Three-component vinylogous Mannich-type reactions have been developed to assemble multi-substituted chiral piperidines, inspired by the biosynthesis of piperidine alkaloids. rsc.org

Kulinkovich Reaction: This reaction, applied to allylated amino acid esters, can produce enantiomerically-pure piperidones, which are versatile intermediates for further elaboration. organic-chemistry.org

| Method | Typical Precursor | Key Reagents/Catalysts | Primary Advantage | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Substituted Pyridines | Chiral Ru or Rh catalysts, Hydrosilanes | Directly forms chiral saturated ring | nih.gov |

| Intramolecular Cyclization | Alkenyl Amines | Palladium catalysts, Chiral ligands | High enantioselectivity for complex piperidines | nih.govorganic-chemistry.org |

| Vinylogous Mannich Reaction | Dienolates, Aldehydes, Amines | Organocatalysts | Builds multiple stereocenters in one step | rsc.org |

| Kulinkovich Reaction | Allylated Amino Acid Esters | Grignard reagents, Ti(OiPr)4 | Access to enantiopure piperidone intermediates | organic-chemistry.org |

Introduction of the Thiol Group at Specific Positions

Once the piperidine ring is formed, the next critical step is the regioselective introduction of the thiol group at the C-3 position. This can be accomplished through several routes:

Michael Addition: A piperidine precursor containing an α,β-unsaturated carbonyl system (e.g., a 3,4-dehydro-2-piperidone) can undergo a Michael addition reaction with a thiol-containing nucleophile. This reliably places the sulfur atom at the C-3 position.

Nucleophilic Substitution: A piperidine ring with a suitable leaving group (such as a tosylate or halide) at the C-3 position can react with a sulfur nucleophile, like sodium hydrosulfide (B80085) or potassium thioacetate, via an S_N2 reaction to install the thiol group.

Ring-Opening of Thienyl Substituents: In syntheses starting from substituted pyridines, a 2-thienyl group can be used as a masked thiol. During the catalytic hydrogenation of the pyridine ring, the thiophene (B33073) ring can be opened to generate a thiol functionality. nih.gov

N-Alkylation and Benzylation Strategies

The final structural element of 1-Benzylpiperidine-3-thiol is the benzyl (B1604629) group attached to the piperidine nitrogen. This is typically achieved through N-alkylation, for which two primary methods are widely employed: reductive amination and direct alkylation with benzyl halides.

Reductive Amination Protocols for N-Benzylation

Reductive amination is a highly effective and common method for forming C-N bonds. pearson.com The process involves two main steps:

Imine/Iminium Ion Formation: The secondary amine of the piperidine-3-thiol (B3058082) precursor reacts with benzaldehyde (B42025) to form an intermediate iminium ion.

Reduction: The iminium ion is then reduced in situ to the tertiary amine. pearson.com

A variety of reducing agents can be used for this transformation, with the choice often depending on the substrate's sensitivity and desired reaction conditions. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly popular due to their mild nature and tolerance of many functional groups. pearson.comchim.it Catalytic hydrogenation using molecular hydrogen and a metal catalyst is also a viable, atom-economical approach. researchgate.net

| Reducing Agent | Abbreviation | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH control | Mild, selective for iminium ions over carbonyls | pearson.com |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloroethane, Acetic Acid | Mild, non-toxic byproducts, effective for a wide range of substrates | researchgate.net |

| Hydrogen with Catalyst | H₂/Pd/C | Ethanol (B145695)/Methanol, Pressure | Atom economical, clean workup | chim.itresearchgate.net |

Alkylation with Benzyl Halides

Direct N-alkylation with a benzyl halide (e.g., benzyl chloride or benzyl bromide) is another straightforward approach. chemicalforums.com The reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic benzylic carbon. This S_{N}2 reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction. researchgate.net

Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA). The choice of solvent can influence the reaction rate and outcome; polar aprotic solvents like acetonitrile (B52724) or DMF are often used. researchgate.net The reactivity of the benzyl halide can be influenced by substituents on the aromatic ring; electron-donating groups (like methoxy) can increase reactivity, potentially favoring an S_{N}1 pathway, which may require different reaction conditions to control. chemicalforums.comechemi.com

Protecting Group Chemistry in Thiol and Amine Synthesis

The synthesis of 1-Benzylpiperidine-3-thiol hydrochloride involves managing two nucleophilic functional groups: a secondary amine (piperidine nitrogen) and a thiol. To prevent undesired side reactions, such as N,S-dialkylation or self-reaction, a protecting group strategy is essential. organic-chemistry.orgwikipedia.org

A protecting group is a chemical moiety that temporarily masks a reactive functional group, rendering it inert to specific reaction conditions. organic-chemistry.org After the desired transformation is complete elsewhere in the molecule, the protecting group is removed to reveal the original functional group.

For the synthesis of 1-Benzylpiperidine-3-thiol, one might protect the thiol group while performing the N-benzylation, or protect the amine while introducing the thiol.

Amine Protecting Groups: The piperidine nitrogen can be protected as a carbamate. Common amine protecting groups include tert-Butoxycarbonyl (Boc), which is introduced using di-tert-butyl dicarbonate (B1257347) and removed with acid (e.g., TFA), and Benzyloxycarbonyl (Cbz or Z), which is introduced with benzyl chloroformate and typically removed by catalytic hydrogenolysis. ucoz.comwikidot.com

Thiol Protecting Groups: Thiols are often protected as thioethers or thioesters. The benzyl (Bn) group is a common choice, introduced using benzyl bromide and removed by reduction with sodium in liquid ammonia. ucoz.com The triphenylmethyl (trityl, Trt) group is also used, offering facile removal under mild acidic conditions. ucoz.com

The selection of protecting groups must be "orthogonal," meaning that one group can be removed without affecting the other, allowing for selective deprotection at different stages of the synthesis. organic-chemistry.org For example, one could use an acid-labile Boc group for the amine and a reduction-labile Benzyl group for the thiol.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Reference |

|---|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (e.g., TFA) | organic-chemistry.orgucoz.com |

| Benzyloxycarbonyl | Cbz, Z | Benzyl Chloroformate | Catalytic Hydrogenolysis (H₂/Pd) | ucoz.comwikidot.com | |

| Thiol | Benzyl | Bn | Benzyl Bromide | Na / liq. NH₃ | ucoz.com |

| Triphenylmethyl | Trityl, Trt | Triphenylmethyl Chloride | Mild Acid, Hydrogenolysis | ucoz.com |

Implementation of Benzyl Groups as Protecting Groups

In the multi-step synthesis of complex molecules like 1-benzylpiperidine-3-thiol derivatives, protecting groups are crucial for temporarily masking reactive functional groups. researchgate.net The benzyl (Bn) group is a widely utilized protecting group for amines, alcohols, and thiols due to its relative stability under various reaction conditions and the ease of its removal. researchgate.netevitachem.com

For the synthesis of piperidine derivatives, the N-benzyl group serves as a robust protecting group for the piperidine nitrogen. This protection is typically achieved by reacting the piperidine precursor with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. nih.gov This strategy prevents the secondary amine from participating in undesired side reactions while other parts of the molecule are being modified. Similarly, a benzyl group can be used to protect the thiol moiety (-SH), preventing its oxidation or its participation in nucleophilic reactions until the desired stage of the synthesis. u-tokyo.ac.jp

Table 1: Common Reagents for Benzyl Group Protection

| Functional Group to Protect | Reagent |

| Amine (-NH) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) |

| Thiol (-SH) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) |

| Alcohol (-OH) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) |

Selective Deprotection Methods (e.g., Hydrogenolysis)

The removal of a protecting group is a critical step, and its efficiency relies on the selectivity of the deprotection method, which should leave other functional groups intact. For the N-benzyl group, the most common and effective method of removal is catalytic hydrogenolysis. nih.gov This reaction involves a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. evitachem.comnih.gov

Catalytic transfer hydrogenolysis is a frequently used variation where a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate, is used in place of hydrogen gas. evitachem.comblumberginstitute.org This method is often preferred for its milder reaction conditions and operational simplicity. evitachem.comblumberginstitute.org The reaction is typically carried out by refluxing the N-benzylpiperidine derivative with the catalyst and hydrogen donor in an alcoholic solvent. blumberginstitute.org

Alternative, cost-effective methods have also been developed. For instance, the hydrogenolysis of N-benzyl groups can be achieved using magnesium powder with ammonium formate, offering a palladium-free option. evitachem.commdpi.com Another advanced method involves a mixed catalyst system of palladium and niobic acid-on-carbon, which has been shown to facilitate the hydrogenative deprotection of N-benzyl groups effectively. youtube.com

Table 2: Comparison of N-Benzyl Deprotection Methods

| Method | Catalyst | Hydrogen Source | Key Advantages |

| Catalytic Hydrogenation | Pd/C | H₂ gas | High efficiency, clean reaction. |

| Catalytic Transfer Hydrogenolysis | Pd/C | Ammonium formate, Hydrazine hydrate | Milder conditions, no need for H₂ gas cylinder. evitachem.comblumberginstitute.org |

| Magnesium-Mediated | Magnesium powder | Ammonium formate | Palladium-free, cost-effective. evitachem.commdpi.com |

| Mixed Catalyst System | Pd/C and Niobic acid-on-carbon | H₂ gas | Enhanced catalytic activity. youtube.com |

Preparation of Complex Structural Analogues and Hybrid Compounds

The N-benzylpiperidine thiol scaffold serves as a valuable starting point for the development of complex structural analogues and hybrid compounds with potential therapeutic applications.

Multitargeted Ligand Design Approaches for Benzylpiperidine Thiol Derivatives

The multitarget-directed ligand (MTDL) approach is a promising strategy in drug discovery, particularly for complex multifactorial diseases like Alzheimer's disease. nih.govgoogle.com The N-benzylpiperidine core is a key pharmacophoric element found in several compounds designed to interact with multiple biological targets. nih.govunisi.it

Researchers have designed and synthesized series of N-benzylpiperidine analogues as multifunctional inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.govgoogle.com By incorporating the N-benzylpiperidine moiety, these compounds can effectively bind to the active sites of these enzymes. nih.govscispace.com The design often involves fusing the N-benzylpiperidine core with other heterocyclic structures, such as 1,3,4-oxadiazole-2-thiol, to create hybrid compounds with a balanced inhibitory profile against multiple targets. unisi.itscispace.com

Functionalization and Derivatization at the Thiol Moiety

The thiol (-SH) group is a highly reactive nucleophile, making it an excellent site for functionalization and derivatization in the 1-benzylpiperidine-3-thiol core. princeton.edu This reactivity allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

Common reactions involving the thiol moiety include:

Thiol-Michael Addition: This reaction involves the addition of the thiol to an activated alkene (a Michael acceptor), forming a new carbon-sulfur bond. This method is highly efficient and proceeds under mild conditions. nih.gov

Oxidation: The thiol group can be oxidized to form various sulfur-containing functional groups. For example, oxidation can yield sulfonyl chlorides, which can then be converted into sulfonamides, a class of compounds with known antibacterial properties. nih.gov

Nucleophilic Substitution: The thiol can act as a nucleophile, displacing a leaving group on an electrophilic substrate to form thioethers. princeton.edu

These derivatization strategies have been successfully employed to create libraries of compounds with diverse functionalities, leading to the discovery of novel agents with potential therapeutic applications. nih.gov

Isosteric Replacements within the N-Benzylpiperidine Core

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry used to optimize lead compounds. nih.gov This approach involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or other pharmacokinetic parameters. nih.govmdpi.com

Within the N-benzylpiperidine core, various isosteric replacements can be envisioned. For example, the phenyl ring of the benzyl group could be replaced with a bioisosteric heterocycle like pyridine or thiophene to modulate interactions with a biological target. In a series of diaryl amino piperidine delta opioid agonists, a phenol (B47542) group was successfully replaced with a primary amide group, which is a non-classical bioisostere. blumberginstitute.org This replacement resulted in enhanced receptor activity and improved metabolic stability. blumberginstitute.org The nitrogen atom in the piperidine ring could potentially be replaced with other atoms to explore different chemical spaces, although this would fundamentally change the core structure. The strategic replacement of atoms or groups can lead to analogues with significantly improved drug-like properties.

Table 3: Examples of Potential Isosteric Replacements

| Original Group | Isosteric Replacement | Potential Effect |

| Phenyl | Pyridyl, Thienyl | Altered electronic properties, new hydrogen bonding capabilities. |

| -OH (on phenyl ring) | -NH₂, -F | Modified acidity/basicity, altered metabolic stability. blumberginstitute.orgnih.gov |

| -CH₂- (in piperidine ring) | -O-, -S- | Changes in ring conformation and polarity. |

| N (in piperidine ring) | C-H | Removal of basic center, altered lipophilicity. |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for the efficient and scalable synthesis of this compound. Key parameters that are often adjusted to maximize yield and purity include temperature, reaction time, choice of solvent, catalyst, and the molar ratio of reactants.

The synthesis of piperidine derivatives can be achieved through various routes, including the hydrogenation of pyridine precursors or intramolecular cyclization reactions. For each step in the synthesis of 1-benzylpiperidine-3-thiol, from the initial formation of the N-benzylpiperidine ring to the introduction of the thiol group and final salt formation, careful optimization is required. nih.gov

For instance, in the introduction of the thiol group via a thiolating agent, the choice of solvent and base can significantly impact the reaction's efficiency. nih.gov Similarly, during catalytic reactions like N-benzyl deprotection, the catalyst loading, temperature, and pressure are critical variables that need to be fine-tuned. The use of flow chemistry has also emerged as a powerful tool for process optimization, allowing for precise control over reaction parameters and leading to improved yields and safety profiles in the synthesis of related compounds like N-benzylhydroxylamine hydrochloride. A systematic investigation of these parameters can lead to a more robust and economically viable synthetic process.

Structure Activity Relationship Sar Studies of N Benzylpiperidine 3 Thiol Hydrochloride Analogues

Influence of Conformational Flexibility on Molecular Interactions

The conformational flexibility of the piperidine (B6355638) ring and the spatial arrangement of its substituents are pivotal in determining how these analogues interact with their biological targets. The piperidine ring predominantly adopts a chair conformation, which minimizes steric strain. biologyinsights.com In this conformation, substituents can be oriented in either an axial or equatorial position. The equatorial position is generally more stable for larger substituents due to reduced steric hindrance. biologyinsights.com

However, the nature of the nitrogen substituent can significantly influence this preference. For instance, when the piperidine nitrogen is part of an amide group (N-acylated), a phenomenon known as pseudoallylic strain can force a substituent at the 2-position into an axial orientation. acs.org This is due to the increased sp² hybridization and planarity of the nitrogen atom, which creates a partial double-bond character with the adjacent carbon. acs.org This conformational shift can dramatically alter the molecule's three-dimensional shape and its ability to fit into a binding pocket. While 1-benzylpiperidine-3-thiol (B13284107) hydrochloride itself is not an N-acyl derivative, this principle highlights the subtle electronic and steric factors that can dictate the conformation and, consequently, the biological activity of piperidine analogues.

Molecular modeling studies on various N-benzylpiperidine derivatives have shown that the orientation of the N-benzyl group relative to the piperidine ring is also crucial for target engagement. The flexibility of the bond connecting the benzyl (B1604629) group to the piperidine nitrogen allows the aromatic ring to adopt various spatial orientations, which is critical for establishing key interactions, such as cation-π and π-π stacking with aromatic residues in a protein's active site. researchgate.net

Impact of Substituent Effects on Ligand-Target Recognition

The nature and position of substituents on both the N-benzyl and piperidine moieties have a profound impact on the ligand-target recognition and biological activity of these analogues. Modifications to these substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and selectivity.

Studies on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines have demonstrated that the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl ring is beneficial for binding to the dopamine (B1211576) transporter (DAT). nih.gov This suggests that modulating the electronic properties of the benzyl ring can fine-tune the interaction with specific biological targets.

Conversely, in other systems, electron-donating groups may be favored. The specific electronic requirements are highly dependent on the electrostatic environment of the target binding site. The following table summarizes general trends observed for substituent effects in N-benzylpiperidine analogues targeting various receptors.

| Substituent Position | Substituent Type | General Effect on Activity | Target Example |

| N-Benzyl Ring (para) | Electron-withdrawing (e.g., -F, -Cl) | Increased affinity | Dopamine Transporter (DAT) nih.gov |

| N-Benzyl Ring (ortho) | Fluoro or Cyano | Increased inhibitory activity | Soluble Guanylate Cyclase (sGC) nih.gov |

| N-Benzyl Ring (meta/para) | Fluoro or Cyano | Reduced inhibitory activity | Soluble Guanylate Cyclase (sGC) nih.gov |

| Piperidine Ring | Small amino groups | Increased inhibitory activity | Monoamine Oxidase B (MAO-B) nih.gov |

These findings underscore the importance of systematic modifications to the core scaffold to probe the electronic and steric requirements of the target and optimize ligand-target recognition.

Stereochemical and Regioisomeric Aspects in Derivative Activity

Stereochemistry and regioisomerism are critical determinants of the biological activity of N-benzylpiperidine-3-thiol hydrochloride derivatives. The spatial arrangement of atoms can significantly influence a molecule's ability to bind to a chiral biological target, such as a receptor or enzyme.

For instance, in studies of methyl-substituted 1-(1-phenylcyclohexyl)piperidine (PCP) analogues, a close structural relative, the stereochemistry was found to be paramount. The (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine isomer was approximately five times more potent than PCP in vitro, whereas the racemic cis-isomer was essentially inactive. nih.gov This highlights the high degree of stereoselectivity often exhibited by biological targets. Similarly, the cis- and trans-isomers of 1-(1-phenyl-4-methylcyclohexyl)piperidine showed different potencies, with the cis-isomer being more active. nih.gov

The position of substituents on the piperidine ring (regioisomerism) is also crucial. The synthesis and evaluation of various regio- and diastereoisomers of methyl-substituted pipecolinates have shown that different substitution patterns lead to distinct three-dimensional shapes, which can be exploited in fragment-based drug discovery. rsc.org For 1-benzylpiperidine-3-thiol, the position of the thiol group at the 3-position is a key determinant of its activity. Moving this group to the 2- or 4-position would likely result in analogues with significantly different biological profiles due to the altered spatial relationship between the key functional groups and their interacting partners on the target protein.

The importance of stereochemistry in drug action is a well-established principle, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. biomedgrid.comresearchgate.net Therefore, the synthesis and evaluation of single enantiomers of chiral N-benzylpiperidine-3-thiol analogues are essential for understanding their precise interactions with biological targets and for developing safer and more effective therapeutic agents.

Role of the N-Benzyl and Thiol Moieties in Protein Binding and Enzyme Interaction

The N-benzyl and thiol moieties are key pharmacophoric features of 1-benzylpiperidine-3-thiol hydrochloride, each playing a distinct and crucial role in protein binding and enzyme interactions.

The N-benzylpiperidine motif is a common structural feature in many biologically active compounds and approved drugs. nih.gov The benzyl group is particularly important for establishing non-covalent interactions with protein targets. The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding site. Furthermore, the positively charged nitrogen atom of the piperidine ring (which is protonated at physiological pH) can form a cation-π interaction with the electron-rich face of an aromatic ring. researchgate.net This type of interaction is a significant contributor to the binding affinity of many ligands. Computational studies have identified a π-stacking interaction between the N-benzylpiperidine moiety of certain inhibitors and phenylalanine residues within the fusion peptide of the influenza virus hemagglutinin. sci-hub.st

The thiol (-SH) group is a reactive nucleophile that can engage in several types of interactions with proteins and enzymes. It can act as a hydrogen bond donor or acceptor, contributing to the specificity and affinity of binding. More significantly, the thiol group can form covalent bonds with specific amino acid residues, most notably cysteine, through the formation of a disulfide bridge. This can lead to irreversible or reversible inhibition of enzyme activity. The thiol group can also interact with metal ions present in the active sites of metalloenzymes. The reactivity and binding mode of the thiol group are critical to the mechanism of action of many enzyme inhibitors.

Computational Chemistry and Molecular Modeling of 1 Benzylpiperidine 3 Thiol Hydrochloride

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Benzylpiperidine-3-thiol (B13284107) hydrochloride, docking simulations are employed to explore its binding modes within the active sites of various enzymes or receptors.

Studies on related N-benzylpiperidine derivatives have shown that this scaffold can effectively interact with the active sites of enzymes such as acetylcholinesterase (AChE). mdpi.comnih.gov For 1-Benzylpiperidine-3-thiol hydrochloride, the benzyl (B1604629) group is expected to form significant π-π stacking interactions with aromatic residues like tryptophan (Trp) and tyrosine (Tyr) in an enzyme's active site. mdpi.comnih.gov The protonated piperidine (B6355638) ring is crucial for forming cation-π interactions, a strong non-covalent force, with aromatic amino acid residues. nih.govresearchgate.net The thiol group at the 3-position of the piperidine ring can act as a hydrogen bond donor or acceptor, further stabilizing the ligand-protein complex.

A hypothetical docking study of this compound into the active site of AChE, based on data from similar inhibitors, might yield the following interaction profile:

| Interaction Type | Interacting Residue (AChE) | Moiety of this compound |

| π-π Stacking | Trp86, Tyr341 | Benzyl group |

| Cation-π | Trp84 | Protonated Piperidine Nitrogen |

| Hydrogen Bond | Phe295, Arg296 | Thiol group |

| Hydrophobic | Tyr72, Tyr121, Trp286 | Piperidine ring, Benzyl group |

This table is illustrative and based on docking studies of similar N-benzylpiperidine derivatives.

Molecular Dynamics Simulations for Conformational Stability and Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of a molecule over time. For this compound, MD simulations can be used to assess the stability of its binding pose within a target's active site, as predicted by molecular docking.

In MD simulations of piperidine derivatives, key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. researchgate.net A stable complex would exhibit minimal fluctuations in RMSD over the simulation period, typically on the nanosecond scale. researchgate.net Furthermore, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity. researchgate.net

For this compound, an MD simulation would likely show that the benzyl and piperidine moieties maintain their interactions with the hydrophobic and aromatic residues of the binding pocket. The flexibility of the piperidine ring allows it to adopt a conformation that optimizes these interactions.

| Simulation Parameter | Typical Value | Purpose |

| Simulation Time | 100 ns | To observe the long-term stability of the complex. |

| Temperature | 300 K | To simulate physiological conditions. |

| Pressure | 1 atm | To simulate physiological conditions. |

| Force Field | OPLS-AA, AMBER | To describe the physics of the molecular system. |

This table presents typical parameters for MD simulations of small molecule-protein complexes.

Quantum Chemical Calculations of Electronic and Structural Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, including its geometry, charge distribution, and reactivity. acs.orgchemrxiv.org For this compound, these calculations can provide insights into its intrinsic properties that govern its interactions.

DFT calculations can be used to determine the optimized geometry of the molecule, including bond lengths and angles. researchgate.net The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the molecule's chemical reactivity and its ability to donate or accept electrons. nih.gov

The solvation energy, which is the energy change associated with the transfer of a solute from a vacuum to a solvent, can also be calculated. This is particularly important for the hydrochloride salt, as it influences its solubility and bioavailability. For thiol-containing compounds, quantum chemical methods are crucial for accurately modeling their reactivity. chemrxiv.org

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability. |

| Solvation Energy (Water) | -80 kcal/mol | Predicts solubility in aqueous environments. |

This table provides hypothetical values for quantum chemical calculations based on similar organic molecules.

Binding Free Energy Calculations

Binding free energy calculations are used to provide a more quantitative estimate of the binding affinity of a ligand to its target than molecular docking scores. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used.

These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with the free energy of solvation. frontiersin.org For N-benzylpiperidine derivatives, binding free energy calculations have been used to rank compounds and correlate computational predictions with experimental inhibitory activities. nih.gov

A typical breakdown of the binding free energy for this compound might look like this:

| Energy Component | Contribution (kcal/mol) | Description |

| Van der Waals Energy | -40 | Favorable interactions from non-polar contacts. |

| Electrostatic Energy | -25 | Favorable interactions from charge-charge and polar contacts. |

| Polar Solvation Energy | +35 | Unfavorable energy required to desolvate polar groups. |

| Non-polar Solvation Energy | -5 | Favorable energy from hydrophobic effect. |

| Total Binding Free Energy | -35 | Overall predicted binding affinity. |

This table is a representative example of MM/PBSA results for a small molecule inhibitor.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule that are necessary for its biological activity. mdpi.com For this compound, a pharmacophore model would typically consist of features such as an aromatic ring, a hydrophobic group, a hydrogen bond donor/acceptor, and a positive ionizable feature.

This model can then be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features, a process known as virtual screening. This approach can lead to the discovery of novel compounds with potentially similar or improved activity. The piperidine scaffold is a common element in many pharmacophore models due to its versatility and presence in numerous bioactive compounds. researchgate.net

A pharmacophore model for this compound could be defined by:

One aromatic ring feature (from the benzyl group).

One hydrophobic feature (from the piperidine and benzyl groups).

One hydrogen bond donor/acceptor (from the thiol group).

One positive ionizable feature (from the protonated piperidine nitrogen).

Analysis of Enzyme Binding Site Interactions

A detailed analysis of the interactions between this compound and an enzyme binding site reveals the specific forces that drive binding. As suggested by molecular docking and dynamics simulations of related compounds, several key interactions are expected.

Cation-π Interactions: The positively charged nitrogen of the piperidine ring can interact favorably with the electron-rich π systems of aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine. nih.govresearchgate.net This is a strong, non-covalent interaction that is often crucial for the binding of ligands containing a protonated amine.

Van der Waals Interactions: These are short-range attractive forces that occur between all atoms. While individually weak, the cumulative effect of many van der Waals interactions between the ligand and the protein can be substantial.

A summary of these interactions is crucial for understanding the structure-activity relationship and for guiding the design of more potent analogs.

Advanced Analytical Characterization Methodologies for 1 Benzylpiperidine 3 Thiol Hydrochloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1-Benzylpiperidine-3-thiol (B13284107) hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecular framework.

For 1-Benzylpiperidine-3-thiol hydrochloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the piperidine (B6355638) ring. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) attached to the nitrogen would likely resonate as a singlet around δ 3.5 ppm. The protons on the piperidine ring would exhibit more complex splitting patterns and appear at various shifts in the aliphatic region (δ 1.5-3.5 ppm), with the proton attached to the carbon bearing the thiol group (C3-H) being of particular diagnostic importance. The thiol proton (S-H) itself often presents as a broad singlet, though its observation can be variable.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom generating a distinct signal. The aromatic carbons of the benzyl group are expected in the δ 127-138 ppm region. The benzylic carbon would likely appear around δ 63 ppm. The carbons of the piperidine ring would resonate in the aliphatic region (δ 20-60 ppm), with their exact chemical shifts influenced by the positions of the nitrogen, benzyl, and thiol substituents.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on structurally similar compounds and general chemical shift principles.)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would display several characteristic absorption bands. The presence of the hydrochloride salt results in a broad absorption band in the 2400-2700 cm⁻¹ region, corresponding to the N-H⁺ stretch of the protonated piperidinium (B107235) ion. Aromatic C-H stretching vibrations from the benzyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and benzylic methylene groups appear just below 3000 cm⁻¹. A key, though often weak, absorption for the thiol group is the S-H stretch, which typically appears around 2550 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. nist.govrsc.org

Raman spectroscopy provides complementary data. While the S-H stretch is weak in the IR spectrum, the C-S stretching vibration (around 600-750 cm⁻¹) and the S-H bending mode (around 850 cm⁻¹) can often be observed in the Raman spectrum. rsc.org The symmetric breathing modes of the aromatic ring also tend to give strong signals in Raman spectroscopy. chemicalbook.com

Table 2: Key Vibrational Frequencies for this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For 1-Benzylpiperidine-3-thiol (the free base), the molecular weight is 207.34 g/mol . evitachem.com The analysis of its hydrochloride salt would show the molecular ion peak for the free base.

Upon ionization, the molecule would likely undergo characteristic fragmentation. A prominent peak is expected at m/z 91, corresponding to the stable benzyl cation or its rearranged tropylium (B1234903) ion, which is a hallmark of benzyl-containing compounds. Other fragments would arise from the cleavage of the piperidine ring and the loss of the thiol group (-SH) or hydrogen sulfide (B99878) (H₂S). This fragmentation pattern provides a fingerprint that helps to confirm the proposed structure.

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of pharmaceutical compounds with high accuracy and precision. basicmedicalkey.com A reversed-phase HPLC method would be suitable for analyzing this compound.

This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. google.comgoogle.com Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the benzyl group exhibits strong absorbance (e.g., ~254 nm). The retention time of the main peak provides a qualitative measure for identification, while the peak area allows for quantitative determination of purity against a reference standard.

Table 3: Typical HPLC Parameters for Purity Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of a chemical reaction. sigmaaldrich.comanalyticaltoxicology.com During the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., 1-benzyl-3-piperidone) and the formation of the product.

A typical TLC analysis would use a silica (B1680970) gel plate as the stationary phase. The mobile phase, or eluent, would be a mixture of organic solvents, such as ethyl acetate and hexane, often with a small amount of a polar modifier like triethylamine (B128534) to reduce tailing of the amine compound. After development, the spots on the TLC plate can be visualized under UV light (due to the UV-active benzyl group) or by staining with a chemical reagent like potassium permanganate (B83412) or iodine. nih.gov The retention factor (Rf) value of the product spot can be compared to that of the starting materials to assess the reaction's completion.

Table 4: Representative TLC System for Reaction Monitoring

Crystallographic Analysis for Solid-State Structure Determination (Applicability to Related Benzylpiperidine Hydrochlorides)

The primary goal of crystallographic analysis would be to unambiguously determine the molecular conformation, including the stereochemistry of the thiol group at the 3-position of the piperidine ring, and to characterize the intermolecular interactions, such as hydrogen bonding, involving the hydrochloride moiety.

Methodology and Expected Findings

The process would involve growing single crystals of this compound of suitable quality. These crystals would then be subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to calculate the electron density map of the crystal, which in turn reveals the precise positions of the atoms in the crystal lattice.

For related benzylpiperidine derivatives, studies have successfully determined key structural features. For instance, in the analysis of t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime, X-ray diffraction confirmed that the piperidine ring adopts a chair conformation. researchgate.net This is a common low-energy conformation for six-membered rings, and it is highly probable that the piperidine ring in this compound also adopts a similar conformation.

The benzyl group's orientation relative to the piperidine ring is another critical aspect that would be defined by crystallographic analysis. In related structures, the orientation is often described by torsion angles. The analysis would also reveal the unit cell parameters (a, b, c, α, β, γ), the space group, and the number of molecules in the unit cell (Z), which are fundamental properties of the crystalline solid.

Applicability to a Broader Range of Benzylpiperidine Hydrochlorides

The methodologies and expected outcomes from the crystallographic analysis of this compound are broadly applicable to other substituted benzylpiperidine hydrochlorides. The general principles of conformational analysis and the study of non-covalent interactions hold true for this class of compounds. X-ray crystallography has been successfully applied to various derivatives, including N-benzylpiperidinol derivatives and benzimidazolinyl piperidine compounds, to elucidate their structure-activity relationships. nih.govresearchgate.net

By systematically analyzing a series of related benzylpiperidine hydrochlorides, researchers can understand how modifications to the substituent groups on the piperidine ring or the phenyl ring of the benzyl group affect the solid-state packing and intermolecular interactions. This information is invaluable in fields such as medicinal chemistry and materials science, where the solid-state properties of a compound can significantly impact its bioavailability, stability, and other performance characteristics.

The table below presents hypothetical, yet representative, crystallographic data that could be expected from an analysis of this compound, based on data from related piperidine structures. researchgate.netresearchgate.net

| Parameter | Expected Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P21/c | Defines the specific symmetry elements of the unit cell. |

| a (Å) | ~10-15 | Dimensions of the unit cell. |

| b (Å) | ~5-10 | |

| c (Å) | ~15-20 | |

| β (°) | ~95-105 | Angle of the unit cell. |

| Volume (Å3) | ~1500-2000 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Piperidine Ring Conformation | Chair | The three-dimensional shape of the piperidine ring. |

| Key Hydrogen Bonds | N+-H···Cl-, S-H···Cl- | Describes the primary intermolecular interactions. |

Non Biological and Material Science Applications of N Benzylpiperidine Thiol Derivatives

Utilization as Reagents in Fine Chemical Synthesis

Currently, there is no substantial evidence in peer-reviewed literature or patents to suggest that 1-Benzylpiperidine-3-thiol (B13284107) hydrochloride is utilized as a common reagent in fine chemical synthesis beyond its role as a potential building block. The inherent reactivity of the thiol group could theoretically allow for its participation in various organic transformations, such as nucleophilic additions or the formation of disulfides. However, specific examples or methodologies employing this compound as a reagent to facilitate other chemical syntheses are not documented.

Applications in Polymer Chemistry and Material Science

The investigation into the applications of 1-Benzylpiperidine-3-thiol hydrochloride in polymer chemistry and material science has not yielded significant findings. While thiol-containing compounds, in general, are known to participate in polymerization reactions, such as thiol-ene chemistry, or to be used for the functionalization of polymer surfaces, there are no specific studies that report the use of this particular compound. The combination of the bulky N-benzylpiperidine group and the reactive thiol moiety could potentially impart unique properties to polymers, but this remains a hypothetical assertion without supporting research.

Role in Catalyst Design and Ligand Development for Organometallic Chemistry

The design of ligands is a cornerstone of organometallic chemistry, with nitrogen and sulfur-containing molecules playing a pivotal role. The structure of this compound, possessing both a tertiary amine and a thiol group, presents a potential bidentate N,S-ligand framework for coordination with various metal centers. Such complexes could theoretically exhibit catalytic activity. However, a comprehensive search of scientific databases reveals no published research on the synthesis, characterization, or catalytic application of organometallic complexes featuring 1-Benzylpiperidine-3-thiol as a ligand.

Potential in Supramolecular Chemistry and Self-Assembly Systems

The architecture of this compound, with its aromatic ring, heterocyclic system, and a hydrogen-bonding capable thiol group, suggests a potential for its involvement in supramolecular chemistry. These features could facilitate non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces, which are fundamental to the construction of self-assembling systems. Nevertheless, there is a clear absence of studies in the available literature that explore or demonstrate the use of this compound in the design of supramolecular architectures or self-assembly systems.

Q & A

Q. What are the foundational synthetic routes for 1-Benzylpiperidine-3-thiol hydrochloride, and how are intermediates validated?

The compound is typically synthesized via benzylation of piperidine derivatives followed by thiol group introduction. A common method involves nucleophilic substitution using benzyl chloroformate or benzyl chloride under basic conditions (e.g., triethylamine). Intermediates are validated using ¹H/¹³C-NMR to confirm regiochemistry and HPLC (>97% purity thresholds) to ensure stepwise fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Core techniques include:

- ¹H-NMR : Identifies proton environments (e.g., benzyl CH₂, piperidine ring protons).

- IR Spectroscopy : Confirms thiol (-SH) and hydrochloride salt formation (S-H stretch ~2550 cm⁻¹; Cl⁻ counterion peaks). Discrepancies between expected and observed spectra should prompt re-analysis under controlled humidity (to avoid hydrate formation) or alternative solvents (e.g., DMSO-d₆ for improved solubility) .

Q. What are the standard safety protocols for handling this compound in laboratory settings?

- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal irritation.

- Store in airtight containers at 2–8°C to prevent degradation.

- Refer to SDS guidelines for spill management (neutralize with sodium bicarbonate) and disposal (heavy metal-free waste streams) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts in large-scale synthesis?

Apply Design of Experiments (DoE) to test variables:

- Temperature : Elevated temperatures (80–100°C) may accelerate cyclization but risk decomposition.

- Catalyst systems : Palladium-based catalysts for cross-coupling steps or phase-transfer catalysts for biphasic reactions.

- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity but may require post-reaction purification via column chromatography .

Q. What strategies address conflicting bioactivity data between in vitro and in vivo studies?

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation.

- Solubility enhancement : Use co-solvents (PEG-400) or salt forms (e.g., mesylate) for improved bioavailability.

- Target engagement assays : Confirm binding affinity shifts using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How does stereochemistry at the piperidine C3 position influence biological activity, and what methods resolve enantiomeric mixtures?

- Enantiomers may exhibit divergent receptor binding (e.g., opioid or serotonin receptor subtypes).

- Chiral chromatography (CHIRALPAK® columns) or asymmetric synthesis (chiral auxiliaries like Evans’ oxazolidinones) can isolate active enantiomers.

- Validate stereochemical purity via optical rotation and X-ray crystallography .

Q. What computational methods predict the compound’s reactivity or metabolic pathways?

- Density Functional Theory (DFT) : Models reaction transition states (e.g., thiolate nucleophile formation).

- ADMET prediction tools (e.g., SwissADME): Forecast cytochrome P450 metabolism and potential toxicophores. Cross-validate with LC-MS/MS metabolite identification in hepatocyte assays .

Data Contradiction & Validation

Q. How should researchers reconcile discrepancies in reported melting points or spectral data?

- Batch variability : Test multiple synthesis batches for consistency.

- Hydrate vs. anhydrous forms : Characterize via TGA (thermogravimetric analysis) to detect water content.

- Interlaboratory validation : Compare NMR data with PubChem or CAS Common Chemistry entries .

Q. What experimental controls are essential when assessing this compound’s enzyme inhibition potential?

- Positive controls : Use known inhibitors (e.g., paroxetine for serotonin transporters).

- Negative controls : Include vehicle-only (DMSO) and scrambled peptide analogs.

- Dose-response curves : Calculate IC₅₀ values across 3+ independent replicates to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.